![molecular formula C13H14BrN3O B12613595 2-Amino-5-{[(5-bromo-6-methylpyridin-2-yl)amino]methyl}phenol CAS No. 920511-97-3](/img/structure/B12613595.png)
2-Amino-5-{[(5-bromo-6-methylpyridin-2-yl)amino]methyl}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-5-{[(5-bromo-6-methylpyridin-2-yl)amino]methyl}phenol is a complex organic compound that features a phenol group, an amino group, and a brominated pyridine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-{[(5-bromo-6-methylpyridin-2-yl)amino]methyl}phenol typically involves multi-step organic reactions. One common method starts with the bromination of 2-methylpyridine to form 2-bromo-6-methylpyridine. This intermediate is then subjected to amination to yield 2-amino-5-bromo-6-methylpyridine . The final step involves the coupling of this intermediate with 2-aminophenol under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. This often includes the use of automated reactors, precise temperature control, and high-purity reagents.
化学反応の分析
Types of Reactions
2-Amino-5-{[(5-bromo-6-methylpyridin-2-yl)amino]methyl}phenol can undergo various types of chemical reactions:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can replace the bromine atom under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenols and pyridines.
科学的研究の応用
2-Amino-5-{[(5-bromo-6-methylpyridin-2-yl)amino]methyl}phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
作用機序
The mechanism of action of 2-Amino-5-{[(5-bromo-6-methylpyridin-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .
類似化合物との比較
Similar Compounds
2-Amino-5-bromo-6-methylpyridine: Shares the brominated pyridine moiety but lacks the phenol group.
2-Amino-6-methylpyridine: Similar structure but without the bromine atom.
2-Bromo-6-methylpyridine: Lacks the amino group and phenol group.
Uniqueness
2-Amino-5-{[(5-bromo-6-methylpyridin-2-yl)amino]methyl}phenol is unique due to the presence of both a brominated pyridine and a phenol group, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry .
特性
CAS番号 |
920511-97-3 |
|---|---|
分子式 |
C13H14BrN3O |
分子量 |
308.17 g/mol |
IUPAC名 |
2-amino-5-[[(5-bromo-6-methylpyridin-2-yl)amino]methyl]phenol |
InChI |
InChI=1S/C13H14BrN3O/c1-8-10(14)3-5-13(17-8)16-7-9-2-4-11(15)12(18)6-9/h2-6,18H,7,15H2,1H3,(H,16,17) |
InChIキー |
LNCSEXRVGLSJHV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=N1)NCC2=CC(=C(C=C2)N)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,5'-Bis{4-[(2S)-2-(pentyloxy)propyl]phenyl}-2,2'-bithiophene](/img/structure/B12613516.png)
![1,7-Diazaspiro[4.4]nonane-1-carboxylic acid,6-oxo-7-[(1S)-1-phenylethyl]-,1,1-dimethylethyl ester,(5R)-](/img/structure/B12613523.png)
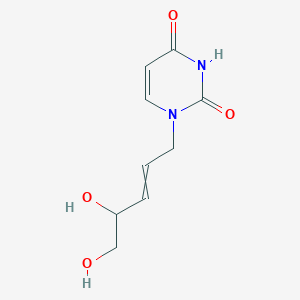

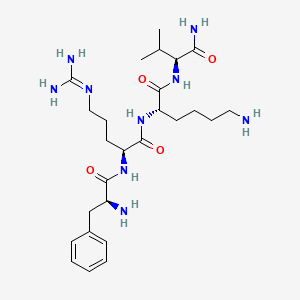
![9-Ethyl-3-[3-hexyl-5-[3-hexyl-5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]carbazole](/img/structure/B12613546.png)

![1-Bromo-2-[(1-ethoxyethoxy)methyl]-3-fluorobenzene](/img/structure/B12613556.png)
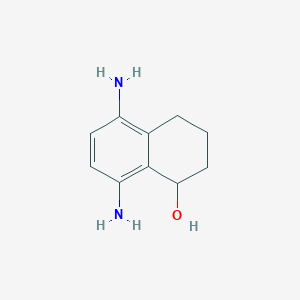
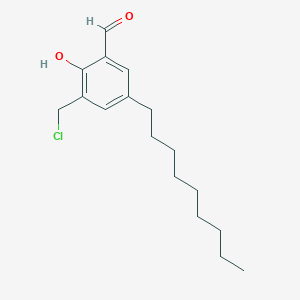

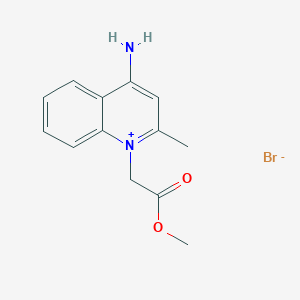
![(6R)-6-(4-Fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one](/img/structure/B12613577.png)
![(3R)-7-{[tert-Butyl(dimethyl)silyl]oxy}heptane-1,3-diol](/img/structure/B12613603.png)
